N'-hydroxyfuran-2-carboximidamide: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Development
N'-hydroxyfuran-2-carboximidamide: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
N'-hydroxyfuran-2-carboximidamide, frequently referred to as furan-2-carboxamidoxime or 2-furamidoxime, is a highly versatile heterocyclic building block and pharmacophore[1]. In medicinal chemistry and materials science, the amidoxime functional group serves a dual purpose: it acts as an essential intermediate for the synthesis of complex heterocycles (such as 1,2,4-oxadiazoles) and functions as a prodrug moiety to improve the pharmacokinetic profiles of highly basic amidines[2]. This technical whitepaper provides an authoritative overview of its physicochemical properties, mechanistic reactivity, and a self-validating experimental workflow for its synthesis.
Chemical Identity & Physical Properties
Accurate characterization of N'-hydroxyfuran-2-carboximidamide is critical for downstream synthetic applications. The compound exists primarily as a free base, though hydrochloride salts are frequently utilized to enhance aqueous solubility and stability[3],[4].
The quantitative data and identifiers for this compound are summarized below:
| Property | Value |
| IUPAC Name | N'-hydroxyfuran-2-carboximidamide |
| Common Synonyms | 2-Furamidoxime, Furan-2-carboxamidoxime |
| Molecular Formula | C5H6N2O2[1] |
| Molecular Weight | 126.11 g/mol [1] |
| Monoisotopic Mass | 126.04293 Da[5] |
| Primary CAS Number (Free Base) | 50892-99-4[1] |
| Alternate CAS Number (Free Base) | 1236839-88-5[6] |
| CAS Numbers (Hydrochloride Salt) | 154346-10-8[4], 261734-99-0[3] |
| PubChem CID | 5745289[5] |
| Predicted m/z[M+H]+ | 127.05[5] |
Structural and Mechanistic Insights
The core utility of N'-hydroxyfuran-2-carboximidamide lies in the reactivity of the amidoxime group (-C(=NOH)NH2). This functional group is uniquely positioned for several advanced applications:
-
Prodrug Strategy: Amidines are highly basic (pKa ~11) and remain protonated at physiological pH, resulting in poor membrane permeability. Converting an amidine into an amidoxime drastically lowers the basicity, rendering the molecule neutral in the intestinal tract and vastly improving oral bioavailability. Once absorbed, endogenous reductases convert the amidoxime back into the active furan-2-carboxamidine.
-
Heterocycle Synthesis: The amidoxime group undergoes O-acylation when reacted with activated carboxylic acids (or acid chlorides), followed by thermal cyclodehydration to yield 1,2,4-oxadiazoles[2]. This bioisosteric transformation is a cornerstone in the development of novel chemotherapeutics and antimicrobials.
-
Biological Activity: Historically, furan and nitrofuran derivatives have been heavily investigated for their potent antimicrobial and chemotherapeutic properties[7]. The amidoxime derivative allows researchers to fine-tune the lipophilicity and target-binding affinity of these scaffolds.
Mechanistic pathways of N'-hydroxyfuran-2-carboximidamide synthesis and downstream applications.
Experimental Workflow: Synthesis of N'-hydroxyfuran-2-carboximidamide
To ensure high yield and purity, the synthesis of N'-hydroxyfuran-2-carboximidamide from furan-2-carbonitrile must be carefully controlled. The following protocol is designed as a self-validating system , incorporating specific causality for reagent selection and built-in analytical checkpoints.
Causality of Experimental Choices
-
Reagent Selection: Free hydroxylamine is highly unstable and poses an explosion hazard. Therefore, hydroxylamine hydrochloride (NH2OH·HCl) is used and neutralized in situ with a base (e.g., Na2CO3 or Triethylamine) to safely liberate the nucleophile.
-
Solvent System: A 1:1 mixture of Ethanol and Water is chosen to ensure the solubility of both the organic nitrile precursor and the inorganic salts.
-
Thermal Activation: The nitrile carbon is only weakly electrophilic. Room temperature reactions proceed too slowly; therefore, refluxing (70–80°C) is required to overcome the activation energy barrier for the nucleophilic attack by the hydroxylamine nitrogen.
Step-by-step experimental workflow for the synthesis of N'-hydroxyfuran-2-carboximidamide.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride in a 1:1 mixture of ethanol and distilled water.
-
Neutralization: Slowly add 1.5 equivalents of sodium carbonate (Na2CO3) in small portions.
-
Self-Validation Checkpoint 1: Observe effervescence (CO2 gas evolution). The cessation of bubbling confirms the complete in situ generation of free hydroxylamine.
-
-
Substrate Addition: Add 1.0 equivalent of furan-2-carbonitrile dropwise to the stirring mixture.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75°C for 4 to 6 hours.
-
Reaction Monitoring:
-
Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC). The starting furan-2-carbonitrile is highly UV-active and non-polar. The successful formation of the amidoxime will appear as a new, highly polar spot (lower Rf value).
-
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the ethanol.
-
Extraction: Extract the remaining aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Isolation & Validation: Evaporate the solvent to yield the crude solid. Recrystallize from an ethanol/hexane mixture.
-
Self-Validation Checkpoint 3: Analyze the purified solid via LC-MS. The presence of a dominant peak at m/z 127.05 [M+H]+ confirms the identity of N'-hydroxyfuran-2-carboximidamide[5].
-
Applications in Drug Development
The synthesized N'-hydroxyfuran-2-carboximidamide is a critical intermediate in modern drug discovery workflows. In flow chemistry and continuous manufacturing, furan-2-carboxamidoxime is routinely reacted with activated carboxylic acid derivatives followed by high-temperature in-line cyclization to yield 1,2,4-oxadiazoles[2]. This specific pathway is utilized in the synthesis of Furamizole analogs, which are potent chemotherapeutic and antibacterial agents characterized by their furan-oxadiazole hybrid structures[2]. Furthermore, structural variations of furan and nitrofuran derivatives continue to be evaluated for their unique toxicological and carcinogenic profiles, making precise synthetic control of these intermediates paramount for safety and efficacy testing[7].
References
Sources
- 1. 50892-99-4|N-Hydroxyfuran-2-carboximidamide|BLD Pharm [bldpharm.com]
- 2. Furamizole | 17505-25-8 | Benchchem [benchchem.com]
- 3. 261734-99-0|N'-Hydroxyfuran-2-carboximidamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. AB266232 | CAS 154346-10-8 – abcr Gute Chemie [abcr.com]
- 5. PubChemLite - N'-hydroxyfuran-2-carboximidamide (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 1236839-88-5|N-Hydroxyfuran-2-carboximidamide|BLD Pharm [bldpharm.com]
- 7. academic.oup.com [academic.oup.com]
